Cryptopine

Description

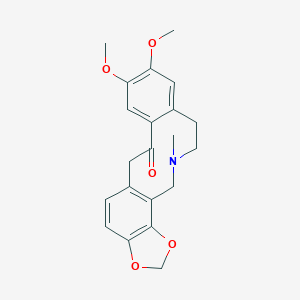

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-12-methyl-16,18-dioxa-12-azatetracyclo[12.7.0.04,9.015,19]henicosa-1(14),4,6,8,15(19),20-hexaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19(24-2)20(25-3)10-15(14)17(23)8-13-4-5-18-21(16(13)11-22)27-12-26-18/h4-5,9-10H,6-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOJSWHIKCNLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C4=C(C=C3)OCO4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197463 | |

| Record name | Cryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-74-6 | |

| Record name | Cryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cryptopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRYPTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW13X5YK4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of Cryptopine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, has garnered interest for its diverse biological activities. While its precise mechanism of action remains a subject of ongoing investigation, current evidence points towards a primary interaction with the GABAergic system, suggesting a potential role as a modulator of inhibitory neurotransmission. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the known mechanisms of action of this compound, with a focus on experimental data and methodologies. Due to a lack of comprehensive quantitative binding and functional data in publicly available literature, this document will focus on the qualitative aspects of this compound's pharmacology and provide a foundational experimental protocol for its best-characterized interaction.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The most significant finding regarding this compound's mechanism of action is its ability to enhance the binding of gamma-aminobutyric acid (GABA) to the GABA-A receptor.[1] This action is shared with other protopine-type alkaloids, such as protopine and allothis compound, and suggests a benzodiazepine-like modulatory effect.[1]

Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission. This compound is believed to bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event is thought to induce a conformational change in the receptor that increases its affinity for GABA, thereby potentiating the inhibitory signal.

Broader Pharmacological Profile: An Area for Future Research

A comprehensive understanding of this compound's mechanism of action requires a broader pharmacological screening against a panel of receptors and enzymes. At present, there is a notable absence of publicly available quantitative data (e.g., Ki or IC50 values) detailing this compound's affinity for other key central nervous system targets, including:

-

Dopamine Receptors

-

Serotonin (5-HT) Receptors

-

Monoamine Transporters (DAT, SERT, NET)

-

Voltage-gated Calcium Channels

-

hERG Potassium Channels

The lack of this data prevents a thorough analysis of this compound's selectivity and potential off-target effects. Future research efforts should prioritize a comprehensive receptor binding and functional assay screen to elucidate a more complete pharmacological profile.

Experimental Protocols

The following is a representative experimental protocol for a GABA-A receptor binding assay, adapted from methodologies commonly used in the field to study compounds like this compound.

[3H]-GABA Radioligand Binding Assay

Objective: To determine the effect of this compound on the binding of [3H]-GABA to GABA-A receptors in rat brain synaptic membranes.

Materials:

-

Whole rat brains

-

[3H]-GABA (specific activity ~80-100 Ci/mmol)

-

Unlabeled GABA

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Homogenizer

-

Centrifuge

Methodology:

-

Membrane Preparation:

-

Homogenize whole rat brains in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: [3H]-GABA (e.g., 5 nM final concentration) and buffer.

-

Non-specific Binding: [3H]-GABA and a high concentration of unlabeled GABA (e.g., 1 mM).

-

Experimental: [3H]-GABA and varying concentrations of this compound.

-

-

Add the membrane preparation to each tube to initiate the binding reaction.

-

Incubate at 4°C for 20 minutes.

-

-

Termination and Filtration:

-

Rapidly terminate the assay by vacuum filtration through glass fiber filters.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Express the effect of this compound as a percentage of specific binding in the absence of the compound.

-

If this compound enhances binding, the measured radioactivity in the experimental tubes will be higher than in the total binding tubes.

-

Conclusion and Future Directions

The primary mechanism of action of this compound identified to date is the positive allosteric modulation of the GABA-A receptor. This finding provides a basis for its potential CNS effects. However, the lack of a comprehensive pharmacological profile represents a significant knowledge gap. Future research should focus on:

-

Quantitative Receptor Screening: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at a wide range of CNS targets.

-

Subunit Selectivity: Investigating whether this compound exhibits selectivity for specific GABA-A receptor subunit compositions.

-

In Vivo Studies: Correlating the in vitro pharmacological findings with behavioral effects in animal models.

A more complete understanding of this compound's mechanism of action will be crucial for evaluating its therapeutic potential and safety profile.

References

Cryptopine in Antibacterial Research: A Review of Currently Available Evidence

A comprehensive search of scientific literature reveals a significant gap in the understanding of cryptopine's direct role in antibacterial research. Despite the extensive investigation of other alkaloids for their antimicrobial properties, this compound remains a largely unexplored entity in this specific field. This guide summarizes the current state of knowledge and highlights the absence of substantial data on its antibacterial activity, mechanism of action, and potential therapeutic applications.

At present, there is a lack of publicly available studies that specifically investigate and quantify the antibacterial efficacy of this compound against various bacterial strains. Consequently, no standardized quantitative data, such as Minimum Inhibitory Concentrations (MICs), are available to be presented in a structured format.

Detailed experimental protocols for assessing the antibacterial properties of this compound are not documented in the accessible scientific literature. Methodologies for key experiments, including but not limited to, broth microdilution assays, agar diffusion tests, and time-kill curve studies, have not been published in the context of this compound.

Similarly, the molecular mechanisms through which this compound might exert an antibacterial effect are unknown. There is no information regarding its potential interaction with bacterial signaling pathways, its ability to inhibit essential cellular processes, or its capacity to disrupt bacterial cell structures. Therefore, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible.

While the broader class of alkaloids has been a source of many compounds with established antibacterial activities, this does not automatically confer similar properties to this compound. The antibacterial potential of a specific compound is determined by its unique chemical structure and resulting interactions with bacterial targets.

The role of this compound in antibacterial research is currently undefined. The absence of primary research on this topic prevents the compilation of a technical guide with quantitative data, detailed experimental protocols, and mechanistic visualizations. This represents a significant knowledge gap and an opportunity for future research to explore the potential of this compound as a novel antibacterial agent. Further investigation is required to determine if this compound possesses any intrinsic antibacterial activity and to elucidate its potential mechanisms of action. Until such studies are conducted and published, the scientific community lacks the evidence to support any claims regarding its role in combating bacterial infections.

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Cryptopine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptopine is a protopine alkaloid found in various plant species, primarily within the Papaveraceae family. Protopine alkaloids are characterized by a ten-membered ring system containing a nitrogen atom and a carbonyl group. This compound and its related compounds have garnered interest in the scientific community for their potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and characterization.

Natural Sources of this compound

This compound is distributed across several genera of the Papaveraceae family, and has also been reported in the Ranunculaceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and developmental stage of the plant.

Key Plant Sources:

-

Opium Poppy (Papaver somniferum): The latex of the opium poppy is a well-known source of numerous isoquinoline alkaloids, including this compound. While it is not one of the most abundant alkaloids in opium, it is consistently present.

-

Argemone mexicana (Mexican Prickly Poppy): This species is a rich source of various protopine and benzophenanthridine alkaloids.

-

Chelidonium majus (Greater Celandine): This plant is known for its diverse alkaloid profile, which includes this compound. The aerial parts of the plant are typically used for alkaloid extraction.[1][2][3]

-

Corydalis Species: Several species within the Corydalis genus, such as Corydalis yanhusuo, are used in traditional medicine and contain a complex mixture of isoquinoline alkaloids, including this compound.[4][5]

-

Macleaya cordata: This plant is a source of various alkaloids, with a focus on sanguinarine and chelerythrine, but also contains protopine alkaloids.[6]

-

Fumaria Species: Plants of the Fumaria genus, like Fumaria officinalis, are known to contain protopine alkaloids.[7]

Quantitative Data on this compound Content

The following table summarizes the available quantitative data on this compound content in various plant sources. It is important to note that these values can exhibit considerable variation.

| Plant Species | Plant Part | This compound Content | Reference |

| Corydalis yanhusuo | Rhizome | 0.02 - 0.15 mg/g | [5] |

| Chelidonium majus | Aerial Parts | 0.1 - 1.0 mg/g | [2] |

| Papaver somniferum | Latex (Opium) | Variable, typically < 1% of total alkaloids |

Biosynthesis of this compound

This compound, as a protopine alkaloid, belongs to the vast class of benzylisoquinoline alkaloids (BIAs). The biosynthesis of BIAs originates from the amino acid L-tyrosine. The pathway to this compound is closely related to that of other protopine alkaloids, such as protopine itself.

The central precursor for most BIAs is (S)-reticuline. From this crucial intermediate, the biosynthetic pathways diverge to produce a wide array of alkaloid skeletons. The biosynthesis of protopine alkaloids proceeds through a series of enzymatic steps involving oxidation, methylation, and hydroxylation.

The key steps in the biosynthesis of protopine alkaloids from (S)-reticuline are as follows:

-

(S)-Reticuline to (S)-Scoulerine: The berberine bridge enzyme (BBE), a flavin-containing oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine skeleton of (S)-scoulerine.

-

(S)-Scoulerine to (S)-Cheilanthifoline: A cytochrome P450-dependent monooxygenase, (S)-cheilanthifoline synthase (CYP719A25), hydroxylates (S)-scoulerine.[7]

-

(S)-Cheilanthifoline to (S)-Stylopine: Another cytochrome P450 enzyme, (S)-stylopine synthase (CYP719A20), catalyzes the formation of a methylenedioxy bridge.[7]

-

(S)-Stylopine to (S)-cis-N-Methylstylopine: The enzyme (S)-tetrahydroprotoberberine N-methyltransferase introduces a methyl group onto the nitrogen atom.[7]

-

(S)-cis-N-Methylstylopine to Protopine: The final step is the hydroxylation of the N-methyl group, catalyzed by N-methylstylopine hydroxylase, which leads to the opening of the protoberberine ring system to form the characteristic ten-membered ring of protopine.[7]

This compound differs from protopine in the substitution pattern on the aromatic rings. The biosynthesis of this compound is believed to follow a parallel pathway, likely involving different O-methyltransferases acting on earlier intermediates to produce the specific methoxy and methylenedioxy substitutions found in this compound.

Caption: Biosynthetic pathway of protopine alkaloids from L-tyrosine.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from plant material.

References

- 1. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology [frontiersin.org]

- 4. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 6. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protopine - Wikipedia [en.wikipedia.org]

In silico modeling of Cryptopine receptor binding

An In-Depth Technical Guide to the In Silico Modeling of Cryptopine Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bioactive alkaloid found in various plant species, including those of the Papaveraceae family. While preliminary studies suggest a range of pharmacological activities, a detailed understanding of its molecular interactions with specific receptor targets remains largely unexplored. In silico modeling offers a powerful, resource-efficient approach to elucidate these interactions, predict binding affinities, and guide further experimental validation. This technical guide provides a comprehensive overview of the putative receptor targets for this compound, summarizes the available quantitative binding data for this compound and its close analogs, and presents a detailed, step-by-step workflow for conducting in silico modeling studies, from receptor preparation to advanced simulation and analysis. Due to the current scarcity of dedicated in silico studies on this compound, this document serves as both a review of existing knowledge and a practical whitepaper for initiating new computational research projects.

Introduction to this compound and In Silico Modeling

This compound is a protopine alkaloid with a unique ten-membered ring structure. It is structurally related to other pharmacologically active alkaloids like protopine and allothis compound. Experimental evidence suggests that these compounds may interact with several key neurotransmitter systems, but high-resolution structural data and specific binding affinities are lacking. Computational methods, collectively known as in silico modeling, are indispensable in modern drug discovery for bridging such knowledge gaps.[1] Techniques like molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling can predict how a ligand such as this compound might bind to a receptor, the stability of the resulting complex, and the key molecular interactions that drive binding.[2] This guide outlines a robust methodology for applying these techniques to investigate this compound's receptor binding profile.

Putative Receptor Targets for this compound

Direct experimental binding data for this compound is sparse. However, studies on this compound and its close structural analogs, protopine and allothis compound, provide strong indications of potential receptor targets.

-

GABA-A Receptors : Protopine, this compound, and allothis compound have been demonstrated to enhance the binding of GABA to synaptic membrane receptors.[3] This suggests they may act as positive allosteric modulators of the GABA-A receptor, a mechanism of action shared by benzodiazepines, although these alkaloids do not appear to bind to the benzodiazepine site.[4]

-

Serotonin (5-HT) Receptors : Protopine has been shown to be a ligand at 5-HT1A receptors expressed in human cell membranes, indicating that this is a probable target for this compound as well.[5]

-

Opioid Receptors : Protopine is described as having activity similar to opiate alkaloids, acting at opioid receptors to produce analgesia.[6] This suggests a potential interaction between this compound and opioid receptors, such as the mu-opioid receptor (MOR).

-

Histamine H1 Receptors : Protopine has been found to inhibit histamine H1 receptors.[1]

-

Dopamine Receptors : While direct evidence is weak, structurally related synthetic azecine compounds have shown binding affinities for various dopamine receptor subtypes (D1-D5), suggesting this receptor family could also be explored as a potential target.[7]

In Silico Modeling: A Proposed Technical Workflow

Given the lack of published in silico studies on this compound's binding to neurotransmitter receptors, this section provides a detailed, generalized protocol that can be adapted by researchers. This workflow represents a standard approach in computational drug discovery.

Target Protein Preparation

The initial step is to obtain a high-quality 3D structure of the target receptor.

Methodology:

-

Structure Retrieval : Search the RCSB Protein Data Bank (PDB) for crystal or cryo-EM structures of the human target receptor (e.g., GABA-A, mu-opioid, H1). Select a high-resolution structure, preferably co-crystallized with a relevant ligand.

-

Structure Cleaning : Use molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio, PyMOL) to remove any non-essential components from the PDB file, such as water molecules (beyond those critical for binding), co-solvents, and non-interacting ions. If the downloaded structure is a multimer, isolate the chain(s) of interest.

-

Protonation and Optimization : Add hydrogen atoms appropriate for a physiological pH (typically ~7.4). Assign correct protonation states for titratable residues like Histidine, Aspartate, and Glutamate. Perform a constrained energy minimization using a suitable force field (e.g., OPLS, CHARMM) to relax the structure and relieve any steric clashes introduced during preparation.

Ligand Preparation

The 3D structure of this compound must be prepared for docking.

Methodology:

-

Structure Generation : Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 72616).

-

3D Conversion : Convert the 2D structure to a 3D conformation using a program like OpenBabel or the builder tools within molecular modeling suites.

-

Ligand Optimization : Generate multiple possible low-energy conformers. Assign correct protonation states and partial charges using a force field or quantum mechanical calculations. Perform an unconstrained energy minimization to obtain the most stable 3D structure.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation and binding affinity of the ligand within the receptor's active site.

Methodology:

-

Binding Site Definition : Define the binding pocket (the "grid box" in AutoDock) based on the location of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms. The box should be large enough to encompass the entire binding site and allow rotational and translational freedom for the ligand.

-

Docking Simulation : Use docking software such as AutoDock Vina, GOLD, or Glide. The software will systematically search for the best binding poses of this compound within the defined site.

-

Scoring and Analysis : The program will score each pose based on a scoring function that estimates the binding free energy (e.g., in kcal/mol). The poses are ranked, and the top-ranked pose (typically with the most negative score) is considered the most likely binding mode. Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the receptor residues in this pose.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to assess the stability of the docked ligand-receptor complex and observe its dynamic behavior over time in a simulated physiological environment.

Methodology:

-

System Setup : Place the top-ranked docked complex from the previous step into a simulated box of water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration (~0.15 M).

-

Force Field Application : Apply a molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) to describe the physics of all atoms in the system.

-

Minimization and Equilibration : Perform an energy minimization of the entire system to remove steric clashes. Gradually heat the system to a physiological temperature (310 K) and equilibrate it under constant pressure (1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex.

-

Production Run : Release the restraints and run the simulation for a significant period (e.g., 100-200 nanoseconds) to collect trajectory data.

-

Trajectory Analysis : Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific intermolecular interactions over time.

Quantitative Binding Data

While no direct binding affinities for this compound at specific neurotransmitter receptors have been published, data from its analogs and related compounds provide valuable context.

| Compound | Target | Assay Type | Binding Affinity (Ki) | Reference |

| Protopine | 5-HT1A Receptor | Radioligand Binding ([3H]8-OH-DPAT) | 85 nM | [5] |

| Allothis compound | GABA-A Receptor | [3H]Muscimol Binding | Positive Allosteric Modulator | [4] |

| Protopine | GABA-A Receptor | [3H]Muscimol Binding | Positive Allosteric Modulator | [4] |

| This compound | GABA-A Receptor | [3H]GABA Binding | Enhances Binding* | [3] |

| No quantitative Ki or EC50 value was provided; the study demonstrated qualitative enhancement of agonist binding. |

| Compound | Target | Assay Type | Binding Affinity (Ki ± SEM [nM]) | Reference |

| Thieno-azecine Isomer 1 | Dopamine D1 Receptor | Radioligand Binding | 60 ± 4.2 | [7] |

| Dopamine D2 Receptor | 45 ± 2.7 | [7] | ||

| Dopamine D3 Receptor | 24 ± 1.5 | [7] | ||

| Dopamine D4 Receptor | 188 ± 17 | [7] | ||

| Dopamine D5 Receptor | 3 ± 1.7 | [7] | ||

| Thieno-azecine Isomer 2 | Dopamine D1 Receptor | Radioligand Binding | 4 ± 0.4 | [7] |

| Dopamine D2 Receptor | 190 ± 2.7 | [7] | ||

| Dopamine D3 Receptor | 87 ± 6 | [7] | ||

| Dopamine D4 Receptor | 99 ± 21 | [7] | ||

| Dopamine D5 Receptor | 15 ± 1.7 | [7] | ||

| Note: Thieno-azecines are structurally related to this compound's core but are not direct analogs. This data is for comparative context only. |

| Compound | Target | Assay Type | Binding Affinity (kcal/mol) | Reference |

| Allothis compound | Human Serum Albumin (Site IIIA) | Molecular Docking | -7.7 | [11] |

| Protopine | Human Serum Albumin (Site IIIA) | Molecular Docking | -7.7 | [11] |

| Allothis compound | α-1-Acid Glycoprotein | Molecular Docking | -8.8 | [11] |

| Protopine | α-1-Acid Glycoprotein | Molecular Docking | -9.8 | [11] |

| Note: This table shows calculated binding affinities from in silico docking studies against plasma proteins, not therapeutic receptors. |

Visualization of Key Pathways and Workflows

Diagrams created with Graphviz provide a clear visual representation of complex processes.

In Silico Experimental Workflow

Caption: Proposed In Silico Workflow for this compound Receptor Binding Analysis.

Signaling Pathway Diagrams

Caption: GABA-A Receptor Signaling Pathway.

Caption: Mu-Opioid Receptor (Gi-Coupled) Signaling Pathway.

Caption: Histamine H1 Receptor (Gq-Coupled) Signaling Pathway.

Conclusion and Future Outlook

The in silico modeling of this compound's interactions with neuronal receptors is a nascent field with significant potential. Current experimental data, primarily from analogs like protopine and allothis compound, strongly suggest that GABA-A, serotonin 5-HT1A, and opioid receptors are high-priority targets for investigation. The technical workflow detailed in this guide provides a robust framework for initiating such studies. By employing molecular docking and MD simulations, researchers can generate testable hypotheses about this compound's binding modes, affinities, and the molecular determinants of its activity. The results of these computational studies will be crucial for guiding the synthesis of novel derivatives and for designing focused in vitro and in vivo experiments to validate its therapeutic potential.

References

- 1. rcsb.org [rcsb.org]

- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Chelidonium majus L.: components with in vitro affinity for the GABAA receptor. Positive cooperation of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. go.drugbank.com [go.drugbank.com]

Cryptopine: A Potential Therapeutic Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Cryptopine, a protopine alkaloid found in various plant species of the Papaveraceae family, presents an intriguing yet underexplored scaffold for therapeutic agent development. While direct research on this compound's bioactivity is limited, its structural analogs, protopine and allothis compound, have demonstrated significant pharmacological potential, particularly in oncology. This technical guide synthesizes the available information on this compound and leverages data from its closely related alkaloids to postulate its therapeutic promise, outline potential mechanisms of action, and provide a framework for future research. This document adheres to stringent data presentation and visualization requirements to facilitate in-depth understanding and further investigation.

Introduction to this compound

This compound is a benzylisoquinoline alkaloid that has been identified in plants such as Papaver somniferum (opium poppy) and species of the Corydalis and Dicentra genera.[1] Belonging to the protopine class of alkaloids, it shares a core chemical structure with other bioactive molecules like protopine and allothis compound. Despite its long-standing discovery, the therapeutic potential of this compound remains largely uncharted in scientific literature, representing a significant knowledge gap and an opportunity for novel drug discovery. General screenings have suggested potential hepatoprotective, antibacterial, antiprotozoal, and antiviral activities, though specific studies to validate these claims are not extensively available.[2]

Quantitative Data on Related Protopine Alkaloids

Due to the scarcity of direct quantitative data for this compound, this section presents cytotoxicity data for the structurally similar alkaloids, protopine and dihydrothis compound, to provide a comparative basis for potential anticancer activity.

Table 1: Cytotoxicity of Protopine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | 6.68 µM | [3] |

| A-549 | Lung Adenocarcinoma | 20.47 µM | [3] |

| MCF-7 | Breast Adenocarcinoma | 22.59 µM | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | 32 µg/mL | [4] |

| SMMC-7721 | Hepatocellular Carcinoma | > 100 µM (dihydrothis compound) | [5] |

Note: Dihydrothis compound, another related alkaloid, showed no significant cytotoxicity against the SMMC-7721 human hepatocellular carcinoma cell line.[5]

Postulated Mechanisms of Action Based on Related Alkaloids

The therapeutic effects of alkaloids are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms of this compound are unknown, the activities of related compounds like cryptolepine and protopine suggest potential pathways for investigation.

Induction of Apoptosis

Protopine has been shown to induce apoptosis in various cancer cell lines.[3][4] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the involvement of Bcl-2 family proteins and the activation of caspases.

Caption: Postulated Apoptotic Pathway for this compound.

Cell Cycle Arrest

Cryptolepine, a structurally related indoloquinoline alkaloid, has been observed to induce cell cycle arrest at different phases, including G1, S, and G2/M, in a dose-dependent manner in human lung adenocarcinoma A549 cells.[2] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Caption: Postulated Cell Cycle Arrest Pathway for this compound.

Experimental Protocols for Future Research

To elucidate the therapeutic potential of this compound, a series of well-defined experiments are necessary. The following protocols are based on standard methodologies used for analogous compounds and can be adapted for this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Workflow:

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.[6][7][8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with various concentrations of this compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion

The therapeutic potential of this compound remains a nascent field of investigation. The structural similarity to other bioactive protopine alkaloids suggests that this compound likely possesses significant pharmacological properties, particularly in the realm of anticancer research. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on apoptosis, cell cycle regulation, and other key cellular processes.

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity and toxicity of this compound in animal models.

-

Target Identification: Identifying the direct molecular targets of this compound to better understand its mechanism of action.

References

- 1. This compound [drugfuture.com]

- 2. This compound | 482-74-6 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C21H23NO5 | CID 72616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allothis compound | C21H23NO5 | CID 98570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New therapeutic potential for psychoactive natural products [ouci.dntb.gov.ua]

- 7. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]

- 8. Biological Activity Oxytocic | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

The History and Discovery of Cryptopine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptopine, a protopine alkaloid found within the Papaveraceae family of plants, has been a subject of chemical interest for over a century. Since its initial discovery in the mid-19th century, the scientific community has worked to elucidate its complex structure and understand its chemical and pharmacological properties. This technical guide provides a comprehensive overview of the history, discovery, and chemical characterization of this compound, with a focus on the foundational experimental work that has led to our current understanding of this intricate molecule. Detailed methodologies, quantitative data, and visualizations of key processes are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (IUPAC name: 9,10-Dimethoxy-5-methyl-4,6,7,13-tetrahydro-2H-benzo[e][1][2]dioxolo[4,5-l][3]benzazecin-12(5H)-one) is a bioactive alkaloid that belongs to the protopine class, characterized by a ten-membered heterocyclic ring system. It is a constituent of opium, the dried latex of Papaver somniferum, and is also found in other plant species such as Argemone mexicana, Corydalis species, and Thalictrum foliolosum. While not as abundant as other opium alkaloids like morphine or codeine, this compound's unique structure and potential biological activities have made it a molecule of significant scientific curiosity. This guide will detail the key milestones in its history, from its initial isolation to its structural elucidation, and provide a summary of its known physicochemical and spectroscopic properties.

History and Discovery

The discovery of this compound is credited to T. and H. Smith , who first isolated the alkaloid in 1867 . Their work, published in The Pharmaceutical Journal, detailed the identification of a new crystalline substance from the waste liquors of the morphine manufacturing process from opium. They named it "this compound" from the Greek word "kryptos," meaning hidden, due to its elusive nature and low concentration in the opium poppy.

While the Smiths were the first to isolate this compound, it was the extensive work of William Henry Perkin Jr. in the early 20th century that was pivotal in unraveling its complex chemical structure. Through a series of meticulous chemical degradation and derivatization experiments, Perkin and his colleagues were able to propose the correct structural formula for this compound, a significant achievement in the field of natural product chemistry at the time.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₃NO₅ | [4] |

| Molar Mass | 369.41 g/mol | [4] |

| Melting Point | 220-222 °C | [5] |

| Density | 1.35 g/cm³ | [5] |

| Solubility | - Almost insoluble in water and ether.- Soluble in chloroform and acetic acid.- Sparingly soluble in ethanol (1 part in 455 parts cold, 1 in 80 parts boiling).- Sparingly soluble in benzene, petroleum ether, and other organic solvents. | [5][6] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Specific chemical shift data is not consistently reported across all literature. Data for the related alkaloid, allothis compound, is more readily available. | [7] |

| ¹³C NMR | A reference to a ¹³C NMR spectrum is available on PubChem, but detailed chemical shifts are not provided in the readily accessible literature. | [6] |

| Mass Spectrometry | - [M+H]⁺: m/z 370- Key Fragments: The fragmentation pattern of protopine alkaloids, including this compound, often involves cleavages of the ten-membered ring. | [6] |

Experimental Protocols

General Alkaloid Extraction and Isolation from Papaver somniferum (Representative Method)

Objective: To extract and isolate this compound and other alkaloids from the dried capsules of Papaver somniferum.

Materials:

-

Dried and powdered Papaver somniferum capsules

-

Methanol or ethanol

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), dilute

-

Ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃)

-

Chloroform or dichloromethane

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform, methanol, ethyl acetate mixtures)

-

Rotary evaporator

-

pH meter or pH paper

-

Filter paper and funnel

Procedure:

-

Extraction: The powdered plant material is subjected to maceration or Soxhlet extraction with an acidified alcoholic solvent (e.g., methanol with 1% HCl). The acid converts the alkaloids into their salt form, which are more soluble in the alcoholic solvent.

-

Acid-Base Partitioning:

-

The alcoholic extract is concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in an acidic aqueous solution (e.g., 5% HCl).

-

This aqueous solution is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly acidic impurities.

-

The acidic aqueous layer, containing the protonated alkaloids, is then made basic by the addition of a base (e.g., NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, converting them into their free base form.

-

The free base alkaloids are then extracted from the aqueous layer into an immiscible organic solvent such as chloroform or dichloromethane. This process is repeated several times to ensure complete extraction.

-

-

Purification:

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude alkaloid mixture is then subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents of increasing polarity (e.g., starting with chloroform and gradually adding methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the crystalline alkaloid.

-

Structural Elucidation Methodologies (Historical Context)

The structural elucidation of this compound by W. H. Perkin Jr. relied on classical methods of organic chemistry, as modern spectroscopic techniques were not yet available. Key experimental approaches included:

-

Elemental Analysis: Determination of the empirical formula (C₂₁H₂₃NO₅) through combustion analysis.

-

Degradation Reactions: Controlled chemical breakdown of the this compound molecule into smaller, identifiable fragments. For example, oxidation reactions were used to identify the nature of the aromatic rings.

-

Derivatization: Formation of various chemical derivatives (e.g., salts, methiodides) to study the reactivity of different functional groups, such as the tertiary amine.

-

Synthesis of Degradation Products: The chemical synthesis of the smaller fragments obtained from degradation reactions to confirm their structures.

By piecing together the information from these and other experiments, Perkin was able to deduce the intricate ten-membered ring structure of this compound.

Signaling Pathways and Pharmacological Effects

The pharmacological effects of this compound have not been as extensively studied as those of other opium alkaloids. However, preliminary research and the activities of related protopine alkaloids suggest several areas of potential biological activity.

Protopine alkaloids, as a class, have been reported to exhibit a range of pharmacological effects, including antibacterial, anti-inflammatory, and potential anticancer activities. For instance, the related alkaloid protopine has been shown to interact with various cellular signaling pathways, including those involved in cell cycle regulation and apoptosis.

Given the structural similarity, it is plausible that this compound may exert its biological effects through modulation of similar signaling pathways. However, a definitive understanding of this compound's specific molecular targets and mechanisms of action requires further dedicated research.

Conclusion

This compound stands as a testament to the rich chemical diversity of natural products and the ingenuity of early chemists who, without the aid of modern analytical instrumentation, were able to unravel its complex molecular architecture. While its discovery dates back over 150 years, there remains much to be explored regarding its pharmacological potential and mechanism of action. This guide has provided a comprehensive overview of the historical and chemical foundations of this compound research. It is hoped that this compilation of data and methodologies will serve as a valuable resource for future investigations into this fascinating alkaloid, potentially leading to the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Allothis compound | C21H23NO5 | CID 98570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C21H23NO5 | CID 72616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Neuroprotective Potential of Allocryptopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective properties of allocryptopine, an alkaloid that has demonstrated significant promise in preclinical studies. Drawing upon current scientific literature, this document outlines the mechanisms of action, key signaling pathways, and experimental evidence supporting its potential as a therapeutic agent for neurodegenerative diseases.

Core Neuroprotective Mechanisms of Allothis compound

Allothis compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting apoptosis, and modulating inflammatory pathways. Experimental evidence points to its efficacy in protecting neuronal cells from damage induced by various stressors.

Attenuation of Oxidative Stress and Apoptosis

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Allothis compound has been shown to be a potent antioxidant. In studies using differentiated PC12 neuronal cells, an allothis compound-rich chloroform alkaloid extract (CAE) significantly suppressed the production of intracellular reactive oxygen species (ROS) by 5.7-fold.[1] This antioxidant activity is closely linked to its anti-apoptotic effects.

The mitochondrial pathway of apoptosis is a critical target of allothis compound's neuroprotective action. The CAE, containing a high concentration of allothis compound (497 μg/mg), effectively modulated the expression of key apoptotic regulators.[1] It led to a 3.0-fold increase in the mRNA expression of the anti-apoptotic protein Bcl-2, while simultaneously reducing the expression of the pro-apoptotic protein Bax and caspases-9 and -3 by 2.4 to 3.5-fold.[1] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade and subsequent cell death.

Furthermore, allothis compound influences the cell cycle to promote cell survival. Treatment with the allothis compound-rich extract resulted in a 1.5-fold increase in the proportion of cells in the G1 phase of the cell cycle and a 6.8-fold reduction in the sub-G1 phase, which is indicative of apoptotic cells.[1] This suggests that allothis compound may promote cell cycle arrest in the G1 phase, allowing for cellular repair mechanisms to counteract oxidative damage.

Modulation of Key Signaling Pathways

Allothis compound's neuroprotective effects are mediated through its influence on critical intracellular signaling pathways implicated in neurodegeneration.

The Akt/GSK-3β/Tau signaling pathway is a crucial regulator of neuronal survival and is often dysregulated in Alzheimer's disease, leading to the hyperphosphorylation of the tau protein and the formation of neurofibrillary tangles. Allothis compound has been shown to positively modulate this pathway.[2] It enhances the phosphorylation of both Akt (at Ser473) and GSK-3β (at Ser9). The phosphorylation of Akt activates it, allowing it to subsequently phosphorylate and inhibit GSK-3β. By inhibiting GSK-3β, allothis compound prevents the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[2]

Neuroinflammation, largely mediated by microglial cells, plays a significant role in the progression of neurodegenerative diseases. Allothis compound has demonstrated potent anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4)-dependent nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. It inhibits TLR4 signaling, which in turn suppresses the activation of the downstream NF-κB and p38 MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators, thereby protecting neurons from inflammatory damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the neuroprotective effects of an allothis compound-rich chloroform alkaloid extract (CAE).

Table 1: Effects of Allothis compound-Rich Extract on Oxidative Stress and Apoptosis Markers in dPC12 Cells

| Parameter | Effect | Fold Change / Reduction | Reference |

| Intracellular ROS Production | Suppression | 5.7-fold | [1] |

| Percentage of Apoptotic Cells | Reduction | 3.0-fold | [1] |

| Cells in Sub-G1 Phase | Reduction | 6.8-fold | [1] |

| Cells in G1 Phase | Increase | 1.5-fold | [1] |

| Bcl-2 mRNA Expression | Increase | 3.0-fold | [1] |

| Bax mRNA Expression | Reduction | 2.4 to 3.5-fold | [1] |

| Caspase-9/-3 mRNA Expression | Reduction | 2.4 to 3.5-fold | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by allothis compound and a general experimental workflow for assessing its neuroprotective properties.

Caption: Mitochondrial Apoptotic Pathway Modulation by Allothis compound.

Caption: Allothis compound's Regulation of the Akt/GSK-3β/Tau Pathway.

Caption: Inhibition of the TLR4/NF-κB/p38 MAPK Pathway by Allothis compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Differentiated PC12 cells (a rat pheochromocytoma cell line commonly used as a model for neuronal cells) and BV-2 cells (an immortalized murine microglial cell line).

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, PC12 cells are often treated with nerve growth factor (NGF).

-

Induction of Neurotoxicity: Oxidative stress is induced in PC12 cells by treatment with hydrogen peroxide (H2O2). Neuroinflammation is induced in BV-2 cells by treatment with lipopolysaccharide (LPS).

-

Allothis compound Treatment: Cells are pre-treated with varying concentrations of allothis compound or allothis compound-rich extracts for a specified period before the addition of the neurotoxic agent.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilizing the crystals.

-

LDH Assay: This cytotoxicity assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The amount of LDH activity is proportional to the number of lysed cells and is determined by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining): This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a fluorescently labeled protein, binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells). The fluorescence of the stained cells is then quantified by flow cytometry.

-

Flow Cytometry for Cell Cycle Analysis: Cells are fixed, and their DNA is stained with a fluorescent dye such as propidium iodide (PI). The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is isolated from the treated and control cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for PCR amplification with gene-specific primers for target genes (e.g., Bax, Bcl-2, Caspase-3, Caspase-9) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes. The relative expression of the target genes is calculated using methods such as the 2-ΔΔCt method.

-

Protein Expression and Phosphorylation Analysis

-

Western Blotting: This technique is used to detect and quantify specific proteins.

-

Protein Extraction: Total protein is extracted from the treated and control cells.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, p-Tau, Tau).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager, and the band intensities are quantified.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay is used to quantify the levels of specific proteins in cell lysates or culture supernatants. It involves the use of specific capture and detection antibodies to quantify the target protein (e.g., TLR4, MyD88, NF-κB subunits) based on an enzymatic colorimetric reaction.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective properties of allothis compound. Its ability to combat oxidative stress, inhibit apoptosis, and suppress neuroinflammation through the modulation of key signaling pathways highlights its potential as a promising therapeutic candidate for a range of neurodegenerative disorders, including Alzheimer's disease.

Future research should focus on in-depth in vivo studies to validate these preclinical findings in animal models of neurodegeneration. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of allothis compound will be crucial for its translation into clinical applications. The development of optimized delivery systems to enhance its bioavailability and blood-brain barrier penetration will also be a critical step in harnessing the full therapeutic potential of this promising natural compound.

References

- 1. Neuroprotective effects of allothis compound-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring allothis compound as a neuroprotective agent against oxidative stress-induced neural apoptosis via Akt/GSK-3β/tau pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Protopine-Type Alkaloids and their Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the effects of protopine-type alkaloids, with a focus on cryptopine and its close structural analogs, protopine and allothis compound, on the central nervous system (CNS). While quantitative data for this compound remains limited in publicly available research, this document synthesizes the existing findings on its analogs to infer potential neuropharmacological activities. This guide includes available quantitative data on receptor interactions, detailed experimental protocols for key assays, and visual representations of implicated signaling pathways to serve as a resource for researchers in neuroscience and drug development.

Introduction

Protopine-type alkaloids are a class of isoquinoline alkaloids found in various plant species, notably in the Papaveraceae family. These compounds, including this compound, protopine, and allothis compound, share a common tetracyclic structural framework, suggesting the potential for similar biological activities. While research into the specific CNS effects of this compound is still emerging, studies on protopine and allothis compound have revealed interactions with key neurotransmitter systems and intracellular signaling cascades, indicating their potential as modulators of neuronal function. This guide aims to consolidate the available scientific literature to provide a detailed technical resource for the scientific community.

Quantitative Data on Receptor and Transporter Interactions

Quantitative data on the direct interaction of this compound with CNS receptors is not extensively available in the current literature. However, studies on its close analog, protopine, have provided insights into its potential targets.

| Compound | Target | Assay Type | Value | Organism | Reference |

| Protopine | Serotonin Transporter (SERT) | In vitro inhibition | IC₅₀: 2.5 µM | Human | [1] |

| Protopine | Noradrenaline Transporter (NET) | In vitro inhibition | IC₅₀: 3.2 µM | Human | [1] |

| This compound | GABA-A Receptor Binding | ³H-GABA binding assay | Enhanced | Rat | [2] |

| Protopine | GABA-A Receptor Binding | ³H-GABA binding assay | Enhanced | Rat | [2] |

| Allothis compound | GABA-A Receptor Binding | ³H-GABA binding assay | Enhanced | Rat | [2] |

Note: "Enhanced" indicates that the compound increased the binding of the radioligand to the receptor, suggesting a positive allosteric modulatory effect, but a specific quantitative value such as EC₅₀ was not provided in the cited source.

Implicated Signaling Pathways

Based on studies of protopine and allothis compound, several intracellular signaling pathways are potentially modulated by this class of alkaloids.

MAPK/ERK Signaling Pathway

Protopine has been suggested to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for regulating a variety of cellular processes, including proliferation, differentiation, and apoptosis.

Figure 1: Postulated inhibition of the MAPK/ERK signaling pathway by protopine.

Akt/NF-κB Signaling Pathway

Allothis compound has been shown to exert neuroprotective effects by modulating the Akt/NF-κB signaling pathway. This pathway is critical for cell survival and inflammation.

Figure 2: Proposed modulation of the Akt/NF-κB pathway by allothis compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of protopine-type alkaloids on the CNS.

Radioligand Binding Assay for CNS Receptors

This protocol describes a general method for determining the binding affinity of a compound to a specific CNS receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

-

Receptor Source: Homogenized brain tissue (e.g., rat cortex) or cell lines expressing the receptor of interest.

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-spiperone for dopamine D₂ receptors).

-

Test Compound: this compound or its analogs.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor.

-

Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the unlabeled ligand.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to study the effects of a compound on the electrical properties of individual neurons.

Objective: To measure changes in membrane potential and ionic currents in a neuron in response to the application of a test compound.

Materials:

-

Brain Slices: Acutely prepared brain slices from a region of interest.

-

Artificial Cerebrospinal Fluid (aCSF): For maintaining the viability of the brain slices.

-

Patch Pipettes: Glass micropipettes with a tip diameter of ~1-2 µm.

-

Internal Solution: A solution mimicking the intracellular ionic composition of a neuron.

-

Patch-Clamp Amplifier and Data Acquisition System.

-

Microscope with DIC optics.

-

Test Compound: this compound or its analogs.

Procedure:

-

Slice Preparation: Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.

-

Recording Setup: Place a brain slice in the recording chamber under the microscope and perfuse with aCSF.

-

Pipette Positioning: Fill a patch pipette with the internal solution and, using a micromanipulator, approach a target neuron under visual guidance.

-

Seal Formation: Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and physical access to the cell's interior.

-

Recording: In voltage-clamp mode, hold the membrane potential at a specific voltage and record the ionic currents. In current-clamp mode, inject a known amount of current and record the changes in membrane potential.

-

Drug Application: Apply the test compound to the bath and record the changes in currents or voltage.

-

Data Analysis: Analyze the recorded traces to determine the effects of the compound on parameters such as resting membrane potential, action potential firing frequency, and the amplitude and kinetics of synaptic currents.

Figure 4: Workflow for whole-cell patch-clamp recording.

Conclusion

The available evidence suggests that protopine-type alkaloids, including this compound, protopine, and allothis compound, are a promising class of compounds with potential modulatory effects on the central nervous system. While direct quantitative data on this compound is scarce, studies on its close analogs indicate interactions with the GABAergic and monoaminergic systems, as well as key intracellular signaling pathways like MAPK/ERK and Akt/NF-κB. Further research, particularly quantitative receptor binding studies and in-depth electrophysiological and behavioral analyses of this compound, is warranted to fully elucidate its neuropharmacological profile and therapeutic potential. This guide provides a foundational resource to aid in the design and execution of such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Cryptopine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of cryptopine derivatives and protocols for their evaluation as potential therapeutic agents. This compound, a protopine alkaloid, and its analogs have garnered significant interest due to their diverse biological activities, including potential as anticancer agents.

Introduction to this compound and its Derivatives

This compound is a member of the isoquinoline alkaloid family, naturally occurring in plants of the Papaveraceae family, such as Papaver somniferum (opium poppy) and Corydalis species. Structurally, it features a ten-membered ring system. The unique scaffold of this compound has made it an attractive target for synthetic modification to explore its therapeutic potential. Derivatives of related protopine alkaloids have demonstrated a range of pharmacological activities, including cytotoxicity against various cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various strategies, often leveraging precursors like berberine or protopine. A common method involves the modification of the protopine skeleton. While a detailed, universal protocol is dependent on the specific derivative, a general workflow can be outlined.

General Synthetic Workflow

A plausible synthetic route to generate a library of this compound derivatives can be conceptualized as a multi-step process starting from a readily available precursor. This workflow allows for the introduction of diverse functional groups to probe structure-activity relationships.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocol: Synthesis of a Tetrahydroprotoberberine Derivative from Protopine

This protocol is adapted from a reported facile synthesis of tetrahydroprotoberberine alkaloids from protopines. This conversion is a key step that can be modified to produce a variety of this compound-related structures.

Materials:

-

Protopine

-

Oxalyl chloride

-

Chloroform

-

Sodium borohydride

-

Methanol

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

-

Step 1: Formation of the N-methyl-13,14-dehydroprotoberberine quaternary salt.

-

Dissolve protopine in chloroform.

-

Add oxalyl chloride dropwise to the solution at room temperature.

-

Reflux the mixture for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is the quaternary salt.

-

-

Step 2: Reduction to Tetrahydroprotoberberine.

-

Dissolve the crude quaternary salt in methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 3: Purification.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired tetrahydroprotoberberine derivative.

-

-

Step 4: Characterization.

-

Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

-

Biological Evaluation of this compound Derivatives

The synthesized this compound derivatives can be evaluated for their biological activity, particularly their potential as anticancer agents. This involves a series of in vitro assays to determine their cytotoxicity and to elucidate their mechanism of action.

Cytotoxicity Screening

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-